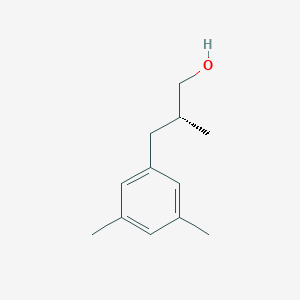
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
描述
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: is an organic compound characterized by its unique structural features It is a chiral alcohol with a phenyl group substituted with two methyl groups at the 3 and 5 positions, attached to a propanol backbone
属性
IUPAC Name |
(2R)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWUVDGTFUATD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and a suitable chiral auxiliary.
Grignard Reaction: The 3,5-dimethylbenzaldehyde undergoes a Grignard reaction with a methylmagnesium halide to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the desired (2R)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst, the intermediate ketone can be hydrogenated to produce the alcohol.
Enzymatic Resolution: Enzymes such as lipases can be employed to selectively hydrolyze one enantiomer, leaving the desired (2R)-enantiomer.
化学反应分析
Types of Reactions:
Oxidation: (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: The major products include 3-(3,5-dimethylphenyl)-2-methylpropan-1-one and 3-(3,5-dimethylphenyl)-2-methylpropanoic acid.
Reduction: Reduction can yield various alcohol derivatives.
Substitution: Substitution reactions can produce halogenated derivatives or other functionalized compounds.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Flavor and Fragrance: The compound is explored for its potential use in the flavor and fragrance industry due to its unique aromatic properties.
Material Science: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in pharmaceutical research, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
相似化合物的比较
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
3-(3,5-Dimethylphenyl)-2-methylpropan-1-one: The corresponding ketone with different reactivity and applications.
3-(3,5-Dimethylphenyl)-2-methylpropanoic acid: The carboxylic acid derivative with distinct chemical properties.
Uniqueness:
Chirality: The (2R)-enantiomer exhibits unique interactions with chiral environments, making it valuable in asymmetric synthesis and pharmaceutical applications.
Reactivity: The presence of the hydroxyl group and the specific substitution pattern on the phenyl ring confer unique reactivity, allowing for diverse chemical transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


